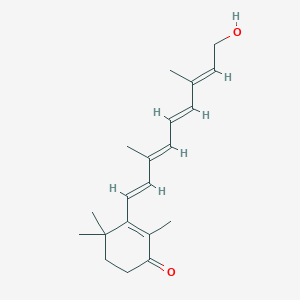

4-Oxoretinol

描述

4-氧代视黄醇是视黄醇(维生素 A)的生物活性代谢物。它是视黄酸受体的天然配体和反式激活剂。该化合物在细胞分化、胚胎模式形成和其他生理过程中发挥重要作用。 它还通过与视黄酸受体的相互作用参与基因表达的调控 .

准备方法

4-氧代视黄醇通过代谢途径从视黄醇合成。 在分化的 F9 胚胎畸胎瘤细胞中,大约 10-15% 的总视黄醇在 18 小时内代谢为 4-羟基视黄醇和 4-氧代视黄醇 . 合成路线包括将视黄醇氧化为 4-羟基视黄醇,然后进一步氧化为 4-氧代视黄醇。 反应条件通常包括使用全反式视黄酸来诱导细胞分化 .

化学反应分析

4-氧代视黄醇经历各种化学反应,包括:

氧化: 视黄醇氧化为 4-羟基视黄醇,然后氧化为 4-氧代视黄醇。

还原: 4-氧代视黄醇可以还原回 4-羟基视黄醇。

取代: 它可以在羟基处发生取代反应。

这些反应中常用的试剂包括全反式视黄酸等氧化剂和用于逆反应的还原剂。 这些反应产生的主要产物是 4-羟基视黄醇和视黄醇 .

科学研究应用

Cell Differentiation

4-Oxoretinol plays a significant role in inducing differentiation in various cell types. Research indicates that it can promote granulocytic differentiation in human promyelocytic leukemia cells (NB4). The compound has been shown to enhance growth inhibition and surface expression of differentiation markers such as CD11b, suggesting its potential as a therapeutic agent in leukemia treatment .

In F9 embryonic teratocarcinoma cells, 4-oxo-ROL acts as a signaling molecule that activates retinoic acid receptors (RARs) without converting to all-trans-retinoic acid (at-RA). This unique property allows it to induce differentiation effectively while bypassing some metabolic pathways associated with retinoic acid .

Leukemia Treatment

The potential of this compound in treating acute promyelocytic leukemia (APL) is particularly noteworthy. APL is often treated with all-trans-retinoic acid; however, resistance can develop due to increased metabolism of RA. Studies have demonstrated that 4-oxo-ROL can maintain higher intracellular concentrations compared to RA, potentially offering a more effective long-term treatment option .

Breast Cancer Studies

Recent studies have explored the effects of this compound on breast cancer cells. It has been observed that this compound can inhibit the growth of both cancerous and normal mammary epithelial cells by modulating retinol metabolism . This dual action underscores its relevance in cancer biology, particularly in understanding how retinoids influence tumor progression.

Industrial Applications

Beyond its biological implications, this compound also finds applications in industrial settings. It is recognized for its properties as a surfactant and emulsifier, making it valuable in food and cosmetic formulations . Its role in lipid metabolism pathways further supports its utility in various biochemical applications.

Data Summary Table

Study on Promyelocytic Leukemia

A study published in Blood demonstrated that treatment with 1 µM 4-oxo-ROL resulted in significant differentiation of NB4 cells, with sustained levels of the metabolite observed over time. This suggests that 4-oxo-ROL not only induces differentiation but also supports its own synthesis within the cells, potentially overcoming resistance mechanisms associated with RA therapy .

Embryonic Development Research

In experiments involving Xenopus embryos, administration of 4-oxo-ROL at the blastula stage resulted in axial truncation, indicating its role as a potent signaling molecule during early developmental processes . This finding highlights the compound's relevance beyond cancer research into developmental biology.

作用机制

4-氧代视黄醇通过结合并激活视黄酸受体发挥其作用。与全反式视黄酸不同,4-氧代视黄醇在碳 15 位置不含酸部分,但它仍然可以激活视黄酸受体。 这种激活导致参与细胞分化和其他生理过程的目标基因的转录 .

相似化合物的比较

4-氧代视黄醇与其他类视黄醇相比具有独特之处,因为它能够在没有酸部分的情况下激活视黄酸受体。类似的化合物包括:

全反式视黄醇: 4-氧代视黄醇的母体化合物。

4-羟基视黄醇: 4-氧代视黄醇合成中的中间体。

全反式视黄酸: 另一种激活视黄酸受体但含有酸部分的类视黄醇.

4-氧代视黄醇在没有酸部分的情况下激活视黄酸受体的独特能力使其成为科学研究和潜在治疗应用中一种有价值的化合物。

生物活性

4-Oxoretinol (4-oxo-ROL) is a biologically active metabolite of retinol (vitamin A) that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and cellular differentiation. This article explores the biological activity of 4-oxo-ROL, highlighting its mechanisms of action, gene regulation, and implications for clinical use.

This compound operates primarily through the activation of retinoic acid receptors (RARs). Unlike all-trans-retinoic acid (tRA), which is commonly used in differentiation therapy for acute promyelocytic leukemia (APL), 4-oxo-ROL does not convert to tRA but retains significant biological activity on its own. It has been shown to induce differentiation in various cell types, including human promyelocytic leukemia cells (NB4), by promoting growth inhibition and altering gene expression profiles.

Gene Expression Regulation

Research indicates that 4-oxo-ROL regulates the expression of several genes associated with cellular growth and differentiation. A study demonstrated that treatment with 4-oxo-ROL led to changes in the expression of genes such as:

- ABCG1 : Involved in lipid metabolism.

- ADRB2 : Plays a role in cellular signaling.

- RAC2 : Associated with cell proliferation and differentiation.

- SDR1 : Related to steroid metabolism.

These alterations suggest that 4-oxo-ROL influences pathways critical for cell growth and differentiation, making it a candidate for therapeutic interventions in conditions like cancer .

Biological Activity in Cancer Treatment

This compound has shown promise as an anticancer agent. It has been observed to inhibit the proliferation of various cancer cell lines, including estrogen receptor-negative breast carcinoma cells (MDA-MB-231). Its ability to induce cell growth arrest and differentiation makes it a potential alternative for patients who develop resistance to traditional retinoid therapies like tRA .

Case Studies and Research Findings

-

Human Promyelocytic Leukemia Cells : In NB4 cells, 4-oxo-ROL was capable of inducing differentiation, as evidenced by:

- Growth inhibition.

- Nitroblue tetrazolium reduction assays.

- Changes in surface markers like CD11b.

- Mammary Epithelial Cells : A comparative study on normal human mammary epithelial cells (HMECs) showed that both tRA and 4-oxo-ROL inhibited cell proliferation. However, 4-oxo-ROL demonstrated distinct gene expression profiles compared to tRA, suggesting unique pathways through which it exerts its effects .

Comparative Table of Biological Activities

| Activity | All-trans Retinoic Acid (tRA) | This compound (4-oxo-ROL) |

|---|---|---|

| Activation of RARs | Yes | Yes |

| Induction of Differentiation | Yes | Yes |

| Proliferation Inhibition | Yes | Yes |

| Conversion to tRA | Yes | No |

| Gene Regulation | Similar pathways | Distinct pathways |

属性

IUPAC Name |

3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIUCYCUYQIBDZ-RMWYGNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866949 | |

| Record name | 4-Oxoretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Oxoretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62702-55-0 | |

| Record name | 15-Hydroxyretin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62702-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoretinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Oxoretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-KETORETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFM6M3NPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Oxoretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。